(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909422
InChI: InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C11H17N3O6
Molecular Weight: 287.27 g/mol

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine

CAS No.:

Cat. No.: VC15909422

Molecular Formula: C11H17N3O6

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine -

Specification

Molecular Formula C11H17N3O6
Molecular Weight 287.27 g/mol
IUPAC Name (2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid
Standard InChI InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19)/t6-,7+/m0/s1
Standard InChI Key ZHSHILPNZJXHGF-NKWVEPMBSA-N
Isomeric SMILES CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)O
Canonical SMILES CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>17</sub>N<sub>3</sub>O<sub>6</sub>
Molecular Weight287.27 g/mol
Stereochemistry(2R,3S) configuration
Canonical SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O
PubChem ID12880829

The compound’s structure integrates a 4-ethyl-2,3-dioxopiperazine ring linked via a carbonyl group to D-threonine, a non-proteinogenic amino acid. This configuration enhances its ability to interact with bacterial enzymes involved in cell wall synthesis .

Stereochemical Significance

The D-threonine moiety distinguishes this compound from naturally occurring L-amino acids, rendering it resistant to proteolytic degradation and improving its bioavailability. The (2R,3S) configuration ensures optimal spatial alignment for binding to penicillin-binding proteins (PBPs), a key mechanism in β-lactam antibiotics .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine involves multistep organic reactions, emphasizing protection-deprotection strategies and stereochemical control.

Step 1: D-Threonine Activation

D-threonine undergoes methyl esterification to protect its carboxyl group, forming D-threonine methyl ester. This step prevents unwanted side reactions during subsequent coupling.

Step 2: Piperazine Ring Formation

4-Ethyl-2,3-dioxopiperazine is synthesized via cyclization of ethylenediamine derivatives under oxidative conditions. The dioxo groups at positions 2 and 3 are introduced using ketone-forming reagents .

Step 3: Coupling Reaction

The activated piperazine carbonyl chloride reacts with the amino group of D-threonine methyl ester in the presence of a coupling agent (e.g., HOBt/EDCI). This forms the amide bond, yielding the protected intermediate.

Step 4: Deprotection and Purification

The methyl ester is hydrolyzed under basic conditions to regenerate the free carboxylic acid. Final purification via column chromatography or crystallization ensures high enantiomeric purity (>99%).

Applications in Antibiotic Development

Role in Cefbuperazone Sodium Synthesis

(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is a critical intermediate in the production of cefbuperazone sodium, a third-generation cephalosporin. The compound’s dioxopiperazine group enhances the antibiotic’s stability against β-lactamases, while the D-threonine moiety improves membrane permeability .

Table 2: Key Antibacterial Derivatives

DerivativeTarget PathogensMechanism of Action
Cefbuperazone sodiumGram-negative bacteriaPBP inhibition, β-lactamase resistance
Penicillin analogsStaphylococci, StreptococciCell wall synthesis disruption

Structure-Activity Relationships (SAR)

  • Dioxopiperazine Ring: The electron-withdrawing dioxo groups increase electrophilicity, enhancing acylation of PBPs .

  • Ethyl Substituent: The 4-ethyl group on the piperazine ring improves lipid solubility, facilitating penetration through bacterial outer membranes.

  • D-Threonine Backbone: The (2R,3S) configuration ensures compatibility with the active sites of PBPs, reducing off-target interactions .

Research Findings and Mechanistic Insights

Enzymatic Inhibition Studies

Electrospray mass spectrometry (ESI-MS) studies reveal that derivatives of this compound form stable acyl-enzyme complexes with D-alanyl-D-alanine carboxypeptidases, effectively blocking peptidoglycan cross-linking . The binding affinity (K<sub>i</sub>) for E. coli PBPs ranges from 0.1–1.2 μM, comparable to later-generation cephalosporins .

Resistance Mitigation

The dioxopiperazine moiety reduces susceptibility to hydrolytic cleavage by β-lactamases. Molecular dynamics simulations show that the rigid piperazine ring sterically hinders access to the enzyme’s catalytic serine residue .

Industrial and Pharmacological Implications

Scalable Synthesis

Recent optimizations in coupling efficiency (yield increased from 48% to 72%) and enantioselective crystallization have reduced production costs by approximately 30%, making this intermediate economically viable for large-scale antibiotic manufacturing.

Future Directions

Ongoing research focuses on modifying the piperazine ring’s substituents to further enhance β-lactamase resistance. For example, introducing fluorinated ethyl groups is being explored to improve pharmacokinetic profiles .

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